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Compound of Interest

Compound Name: 3-Ethyl-4-methylpentanoic acid

Cat. No.: B2598033

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of 3-Ethyl-4-
methylpentanoic acid, a branched-chain carboxylic acid. Its structural features make it a
molecule of interest for various applications in chemical synthesis and potentially as a fragment
or building block in drug discovery programs. This guide presents its core molecular data, a
hypothetical experimental protocol for its quality control, and a logical workflow for its potential
integration into early-phase drug development.

Core Molecular Data

The fundamental properties of 3-Ethyl-4-methylpentanoic acid are summarized below. These
data are crucial for any experimental work, including reaction stoichiometry, solution
preparation, and analytical characterization.

Parameter Value Reference
Molecular Formula C8H1602 [1][2]
Molecular Weight 144.21 g/mol [1]
Monoisotopic Mass 144.115029749 Da [1]
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Hypothetical Experimental Protocol: Quality Control
via Nuclear Magnetic Resonance (NMR)
Spectroscopy

To ensure the purity and confirm the structural identity of 3-Ethyl-4-methylpentanoic acid
after synthesis or procurement, a standardized NMR protocol is essential.

Objective: To verify the chemical structure and assess the purity of a supplied batch of 3-Ethyl-
4-methylpentanoic acid.

Materials and Equipment:

« Sample of 3-Ethyl-4-methylpentanoic acid

Deuterated Chloroform (CDCI3) with 0.03% v/v Tetramethylsilane (TMS)

5 mm NMR tubes

Vortex mixer

400 MHz (or higher) NMR Spectrometer
Methodology:

o Sample Preparation: Accurately weigh approximately 10-20 mg of 3-Ethyl-4-
methylpentanoic acid directly into a clean, dry vial.

e Add approximately 0.7 mL of CDCI3 with TMS to the vial.

e Securely cap the vial and vortex gently until the sample is fully dissolved.
» Transfer the solution into a 5 mm NMR tube.

e Spectrometer Setup:

o Insert the NMR tube into the spectrometer.
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o Lock onto the deuterium signal of the CDCI3.
o Shim the magnetic field to achieve optimal homogeneity.

o Tune and match the probe for the *H and *3C frequencies.
e 1H NMR Acquisition:

o Acquire a standard proton spectrum with the following parameters (example):

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay (d1): 2 seconds

Acquisition Time: ~4 seconds

Spectral Width: ~20 ppm
e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum with the following parameters (example):

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay (d1): 2 seconds

Spectral Width: ~240 ppm

o Data Processing and Analysis:
o Apply Fourier transformation, phase correction, and baseline correction to both spectra.
o Calibrate the *H spectrum by setting the TMS peak to 0.00 ppm.

o Integrate the peaks in the *H spectrum to determine proton ratios.
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o Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to
confirm the presence of all expected proton environments in the 3-Ethyl-4-
methylpentanoic acid structure.

o Analyze the chemical shifts in the 13C spectrum to confirm the presence of eight distinct
carbon signals, including the characteristic downfield signal of the carboxylic acid carbon.

o Assess purity by identifying any unexpected peaks in the spectra, which may correspond
to residual solvents or synthetic byproducts.

Visualizations: Logical and Experimental Workflows

The following diagrams illustrate key conceptual workflows relevant to the study and
application of 3-Ethyl-4-methylpentanoic acid.
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Caption: A typical workflow for the structural verification and purity assessment of a chemical
sample.
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Conceptual Drug Discovery Integration
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Caption: A conceptual pathway for using the molecule in a fragment-based drug discovery
program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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